molecular formula C12H16O2 B1506335 Desoxo-Narchinol A CAS No. 53859-06-6

Desoxo-Narchinol A

Cat. No.: B1506335
CAS No.: 53859-06-6
M. Wt: 192.25 g/mol
InChI Key: YWSIMWUTQXMOSD-FXAINCCUSA-N
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Description

Desoxo-Narchinol A is a nardosinone-type sesquiterpenoid found in the rhizomes and roots of Nardostachys jatamansi . It has been reported to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticonvulsant activity . It has shown protective effects against lipopolysaccharide (LPS)-induced inflammation .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C12H16O2 and a molecular weight of 192.25 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Pharmacokinetics and Oral Bioavailability

  • Study 1: Desoxo-narchinol A, a major active constituent from Nardostachys jatamansi, exhibits anti-inflammatory, antioxidant, and anticonvulsant activities. A study developed and validated a liquid chromatography-tandem mass spectrometry method to quantify this compound in rat and mouse plasma, aiding in pharmacokinetic analysis and further clinical studies of this compound (Thapa et al., 2019).

Comparative Pharmacokinetics

  • Study 2: Research comparing the pharmacokinetics of pure this compound and nardosinonediol with extracts from Nardostachys jatamansi (NR) found that this compound possesses anti-inflammatory activity. This study is pivotal in deciding whether isolated compounds or NR extract exhibit better pharmacological activity (Le et al., 2018).

Anti-neuroinflammatory Effects

  • Study 3: this compound and narchinol B from Nardostachys jatamansi have been reported to inhibit production of certain inflammatory mediators in microglial cells, potentially making them candidates for preventing neuroinflammation in neurodegenerative diseases (Kim et al., 2018).

Cytotoxic Activity

  • Study 4: Desoxo-narchinol-A, isolated from Nardostachys chinensis, displayed cytotoxic activity against P-388 cells, indicating its potential use in cancer research (Itokawa et al., 1993).

Mechanism of Action

Desoxo-Narchinol A has been reported to inhibit the nuclear factor (NF)-κB pathway, by repressing the phosphorylation and degradation of inhibitor kappa B (IκB)-α, nuclear translocation of the p65/p50 heterodimer, and DNA-binding activity of the p65 subunit . It also induces heme oxygenase-1 (HO-1) protein expression, which is mediated by the activation of nuclear transcription factor erythroid-2-related factor 2 (Nrf2) .

Safety and Hazards

Desoxo-Narchinol A should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Future Directions

Desoxo-Narchinol A and its effects on neuroinflammation in neurodegenerative diseases have been studied . It has potential as a candidate for the development of preventive agents for the regulation of neuroinflammation in neurodegenerative diseases . Further preclinical and clinical studies of this compound may be useful .

Properties

IUPAC Name

(4R,4aS,5R)-4-hydroxy-4a,5-dimethyl-4,5,6,7-tetrahydronaphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-4-3-5-9-10(13)6-7-11(14)12(8,9)2/h5-8,11,14H,3-4H2,1-2H3/t8-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSIMWUTQXMOSD-FXAINCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C2C1(C(C=CC2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC=C2[C@]1([C@@H](C=CC2=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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